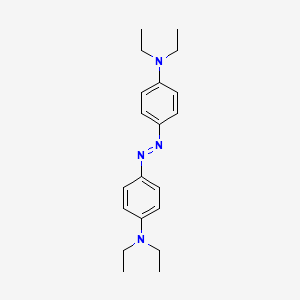

4,4'-Bis-diathylamino-azobenzol

Description

Contextualization of Azobenzene (B91143) Derivatives in Contemporary Chemistry

Azobenzene and its derivatives are a class of chemical compounds characterized by two phenyl rings linked by a nitrogen double bond (N=N). wikipedia.org These molecules are at the forefront of contemporary chemical research due to their ability to function as molecular switches. researchgate.netdntb.gov.ua This photoswitchable behavior, the reversible isomerization between their trans and cis geometric isomers, can be triggered by light of specific wavelengths. wikipedia.orgacs.org The trans isomer is generally more stable, and irradiation with UV light typically induces a transformation to the less stable cis isomer. acs.orgresearchgate.net The reverse process can occur either thermally in the dark or by irradiation with visible light. acs.org

The versatility of azobenzene derivatives has led to their exploration in a wide range of applications, including photonics, molecular robotics, and photobiology. researchgate.netdntb.gov.ua By modifying the substituents on the phenyl rings, chemists can finely tune the photochemical properties of these molecules, such as their absorption spectra and the thermal stability of the cis isomer. researchgate.netdntb.gov.ua This has opened up avenues for their use in chemical sensing, photoswitchable organic transistors, and even in controlling biological systems like enzymes and neural signaling. researchgate.netdntb.gov.uaacs.org The ability to control molecular properties with light makes azobenzene derivatives highly promising for the development of advanced, light-responsive materials. researchgate.net

Unique Structural and Electronic Features of 4,4'-Bis-diethylamino-azobenzol

4,4'-Bis-diethylamino-azobenzene possesses a unique set of structural and electronic characteristics that set it apart within the azobenzene family. The molecule is symmetrically substituted at the para positions of both phenyl rings with diethylamino groups (-N(C₂H₅)₂). These groups are strong electron-donating groups, which significantly influence the electronic properties of the azobenzene core.

This substitution pattern classifies 4,4'-Bis-diethylamino-azobenzene as a 'push-push' type azobenzene. rsc.org This nomenclature arises from the fact that both substituents electronically "push" electron density into the central azo bridge. This electronic structure leads to distinct photophysical behaviors. For instance, the π–π* conjugation band of the trans-isomer of this compound exhibits a notable solvatochromic shift, meaning its absorption wavelength changes with the polarity of the solvent. rsc.org Research has indicated that the interaction between the solvent dipole and the solvent-induced dipole plays a crucial role in the behavior of such 'push-push' azobenzenes. rsc.org

The thermal cis-to-trans isomerization of 4,4'-Bis-diethylamino-azobenzene has been a subject of study to understand its reaction mechanism. Volumetric studies have provided evidence that the isomerization for this type of compound proceeds via a coplanar inversion transition state, which is electronically similar to the trans-isomer. rsc.org

Table 1: Physical and Chemical Properties of 4,4'-Bis-diethylamino-azobenzene

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈N₄ |

| Molecular Weight | 324.46 g/mol |

| CAS Number | 3588-91-8 |

| LogP | 5.79 |

| PSA (Polar Surface Area) | 31.20 Ų |

| HS Code | 2927000090 |

Data sourced from chemical databases. chemsrc.com

Historical Academic Research Trajectories for 4,4'-Bis-diethylamino-azobenzol

Academic interest in 4,4'-Bis-diethylamino-azobenzene and related compounds can be traced back several decades. Early research focused on understanding the fundamental photochemistry and reaction kinetics of substituted azobenzenes.

In the 1980s, significant research was conducted on the thermal cis-to-trans isomerization of this compound. A notable study published in 1986 investigated the kinetic pressure and solvent effects on the isomerization of 4,4'-bis(dialkylamino)azobenzenes, including the diethylamino derivative. rsc.org This research provided strong evidence for an inversion mechanism for the isomerization process in these 'push-push' systems. rsc.org

Purification methods for 4,4'-Bis-diethylamino-azobenzene described in the literature, such as column chromatography on alumina (B75360) followed by crystallization from toluene, also stem from research published in the 1980s. chemicalbook.comchemicalbook.com These foundational studies laid the groundwork for understanding the relationship between the molecular structure and the photophysical properties of symmetrically substituted azobenzenes. This historical research has been crucial for the later design and application of more complex azobenzene-based molecular systems and materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89039-04-3 |

|---|---|

Molecular Formula |

C20H28N4 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline |

InChI |

InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 |

InChI Key |

ULWJZUJIVQSWSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 4,4 Bis Diethylamino Azobenzol

Refined Synthetic Pathways and Reaction Mechanism Analysis

The classical methods for synthesizing azobenzenes include the diazo coupling reaction, the Mills reaction, and the Wallach reaction. acs.org However, modern organic synthesis has focused on refining these pathways for improved efficiency, selectivity, and mechanistic understanding.

Diazo Coupling Reaction Mechanisms and Stereochemical Control

The most prevalent method for the synthesis of azo dyes is the diazo coupling reaction. nih.gov This reaction involves two main steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound. researchgate.net In the context of 4,4'-Bis-diethylamino-azobenzol, this would typically involve the diazotization of N,N-diethyl-p-phenylenediamine and its subsequent coupling with another molecule of N,N-diethylaniline.

The mechanism of diazo coupling is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile. wikipedia.org The reaction is sensitive to pH; it must be conducted in a mildly acidic or neutral medium, as a low pH can deactivate the coupling component. organic-chemistry.org The substitution usually occurs at the para position of the activated aromatic ring. wikipedia.orgorganic-chemistry.org

Stereochemical control in azobenzene (B91143) synthesis primarily revolves around the E/Z (trans/cis) isomerization of the N=N double bond. The trans isomer is generally more stable. beilstein-journals.org The conversion from the thermodynamically stable E isomer to the metastable Z isomer can be initiated by light, while the reverse process can occur either photochemically or thermally. mdpi.com The specific wavelengths required for isomerization and the thermal stability of the Z-isomer are influenced by the substituents on the aromatic rings. mdpi.com For instance, the introduction of different substituents can significantly affect the photochemical properties of the photoswitch. rug.nl

Reductive Coupling Strategies and Intermediate Characterization

An alternative to diazo coupling is the reductive coupling of nitroaromatic compounds. Symmetrical azobenzenes can be prepared through the reductive coupling of nitrobenzenes. researchgate.net For the synthesis of 4,4'-Bis-diethylamino-azobenzol, a potential starting material would be 4-nitro-N,N-diethylaniline.

Various reducing agents can be employed for this transformation, including zinc dust in an alkaline solution. orgsyn.org The reaction proceeds through several intermediates. The nitro group is first reduced to a nitroso group, which then condenses with a hydroxylamine (B1172632) intermediate (also formed from the reduction of the nitro compound) to form an azoxy compound. Further reduction of the azoxy intermediate yields the desired azo compound. wm.edu

The characterization of these intermediates is crucial for understanding and optimizing the reaction. Spectroscopic techniques such as NMR can be used to monitor the progress of the reaction and identify the different species in the reaction mixture. nih.govacs.org For example, 15N NMR spectroscopy can be a powerful tool for tracking the conversion of the nitro group. nih.govacs.org

A notable development in this area is the use of organophosphorus catalysts for the reductive C-N cross-coupling of nitroarenes and boronic acids, offering a transition-metal-free route to N-arylamines. organic-chemistry.org While this method primarily yields amines, understanding the mechanism involving P(III)/P(V)=O redox cycling provides insights into controlling the reduction of nitroarenes. nih.govacs.orgnih.gov

Sustainable Synthesis Approaches and Process Intensification Studies

Modern chemical synthesis places a strong emphasis on sustainability, focusing on the use of greener solvents, developing catalytic routes, and intensifying processes to improve efficiency and reduce waste.

Green Solvent Utilization in 4,4'-Bis-diethylamino-azobenzol Synthesis

Traditional methods for azo dye synthesis often utilize hazardous organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally benign alternatives. rsc.org Research has explored solvent-free approaches for the synthesis of azo dyes, for instance, by using grinding methods at room temperature. rsc.orgresearchgate.net Such methods can overcome limitations like the need for low temperatures, the use of strong acids and alkalis, and the instability of diazonium salts. rsc.orgrsc.org

Another green approach involves the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, which can facilitate the reaction under solvent-free conditions and allow for easy catalyst recovery and reuse. rsc.orgrsc.org For the synthesis of 4,4'-Bis-diethylamino-azobenzol, exploring such solvent-free or green solvent systems could significantly reduce the environmental impact of its production.

Catalytic Route Development for Enhanced Selectivity and Yield

The development of catalytic routes for azobenzene synthesis is an active area of research, aiming to improve selectivity and yield while operating under milder conditions. acs.org Transition-metal catalysis, particularly with palladium, has been employed for the ortho-functionalization of azobenzenes through C-H bond activation. acs.org

More recently, innovative catalytic strategies have emerged, such as the synthesis of azobenzenes from non-aromatic compounds using alloy nanoparticle catalysts. acs.orgchemrxiv.org For example, a one-pot synthesis of azobenzenes from hydrazine (B178648) and cyclohexanones has been developed using an Al2O3-supported Au–Pd random alloy nanoparticle catalyst. acs.org While this specific method may not be directly applicable to the synthesis of 4,4'-Bis-diethylamino-azobenzol from its typical precursors, it highlights the potential of catalysis to open new, more sustainable synthetic pathways.

Process intensification techniques, such as the use of microreactors and sonication, have also been applied to the synthesis of azo dyes. researchgate.netresearchgate.netsci-hub.se Microreactor systems offer enhanced mixing and heat transfer, leading to higher yields and safer operation, particularly for exothermic diazotization and coupling reactions. researchgate.net Sonochemical methods, which utilize ultrasound, can lead to higher reaction rates and energy efficiency. researchgate.netsci-hub.se

Post-Synthetic Modification and Functionalization Strategies for 4,4'-Bis-diethylamino-azobenzol Derivatives

Post-synthetic modification of the azobenzene core provides a powerful tool for fine-tuning its properties and creating novel derivatives. Cross-coupling reactions are a valuable strategy for introducing a wide variety of functional groups onto the azobenzene scaffold. researchgate.net

(Pseudo)halogenated azobenzenes can serve as electrophilic components in cross-coupling reactions with various organometallic coupling partners. researchgate.net For instance, a bromo- or iodo-substituted derivative of 4,4'-Bis-diethylamino-azobenzol could be synthesized and subsequently used in Suzuki-Miyaura, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce new aryl, alkynyl, or other functionalities. researchgate.net

The azobenzene unit itself can also act as a directing group in C-H activation reactions, facilitating functionalization at the ortho positions. acs.org This allows for the late-stage introduction of functional groups, which can be advantageous for creating complex molecules.

Furthermore, the amino groups in 4,4'-Bis-diethylamino-azobenzol offer sites for further functionalization. For example, they could be quaternized to create cationic dyes or modified to attach other molecular entities, thereby altering the solubility, electronic properties, or biological activity of the parent molecule. The synthesis of azobenzene-containing polymers, where the azobenzene unit is either in the main chain or as a side chain, is another avenue for creating advanced materials with photoresponsive properties. rsc.org

Theoretical and Computational Investigations of 4,4 Bis Diethylamino Azobenzol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and energetic properties of molecules like 4,4'-Bis-diethylamino-azobenzol. These methods provide insights into the nature of chemical bonds, molecular orbitals, and the energy differences between various isomeric forms.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been widely employed to investigate the structural and electronic properties of azobenzene (B91143) derivatives in their ground electronic state. aip.orgnih.gov For 4,4'-Bis-diethylamino-azobenzol, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31++G(d,p), can predict the geometries of the more stable trans (E) and the metastable cis (Z) isomers. nih.gov

The trans isomer is characterized by a nearly planar geometry of the azobenzene core, which maximizes the π-conjugation across the molecule. In contrast, the cis isomer adopts a non-planar conformation to alleviate the steric hindrance between the phenyl rings. The energy difference between the trans and cis isomers for para-substituted azobenzenes is typically in the range of 64.2-73.1 kJ/mol. nih.gov The diethylamino groups, being strong electron-donating groups, are expected to influence the electronic distribution and the dipole moment of both isomers.

Table 1: Representative DFT Calculated Ground State Properties of trans- and cis-4,4'-Bis-diethylamino-azobenzol

| Property | trans-Isomer | cis-Isomer |

| Relative Energy (kJ/mol) | 0.0 | ~70 |

| N=N Bond Length (Å) | ~1.25 | ~1.26 |

| C-N=N Angle (°) | ~114 | ~123 |

| C-N-N-C Dihedral Angle (°) | ~180 | ~10 |

| Dipole Moment (Debye) | ~0 | ~3-4 |

Note: The values in this table are representative and based on typical DFT calculations for similar azobenzene derivatives. Actual values may vary depending on the specific functional and basis set used.

Ab Initio Methods for Excited State Characterization

Understanding the photoisomerization process requires a detailed characterization of the electronically excited states. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC2) methods, provide accurate descriptions of the excited state potential energy surfaces. acs.org For azobenzene and its derivatives, the lowest excited states are typically the n→π* and π→π* states.

The n→π* transition involves the excitation of an electron from a non-bonding orbital on the nitrogen atoms to an anti-bonding π* orbital of the azo group. This transition is generally weak in the absorption spectrum. The π→π* transition, which is more intense, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated system. The relative energies of these states are crucial for determining the photoisomerization mechanism. In 'push-push' azobenzenes, the strong electron-donating groups can lead to a red-shift of the π→π* absorption band.

Table 2: Representative Ab Initio Calculated Vertical Excitation Energies for trans-4,4'-Bis-diethylamino-azobenzol

| Excited State | Excitation Energy (eV) | Oscillator Strength |

| S1 (n→π) | ~2.8 | ~0.01 |

| S2 (π→π) | ~3.5 | ~0.8 |

Note: The values in this table are representative and based on typical ab initio calculations for similar azobenzene derivatives. The specific values can be influenced by the chosen method and basis set.

Molecular Dynamics Simulations of Conformational Landscape and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and dynamics of flexible molecules like 4,4'-Bis-diethylamino-azobenzol. acs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the temporal evolution of the molecular structure, providing insights into its flexibility and the interplay between different motions. nih.gov

Theoretical Modeling of Photoisomerization Pathways and Energy Barriers

The photoisomerization of azobenzene can proceed through two primary mechanisms: rotation around the N=N double bond or an in-plane inversion (or semi-inversion) at one of the nitrogen atoms. Theoretical modeling is crucial to determine the preferred pathway and the associated energy barriers.

For unsubstituted azobenzene, ab initio molecular dynamics simulations have suggested that upon n→π* excitation, the isomerization from the trans to the cis form can occur via a rotation mechanism, while the cis-to-trans isomerization in the lowest excited state may proceed through an inversion pathway. aip.org However, for 'push-push' azobenzenes like 4,4'-Bis-diethylamino-azobenzol, experimental and theoretical evidence for the thermal cis-to-trans isomerization points towards a coplanar inversion transition state. rsc.org This suggests that the electronic nature of the substituents plays a significant role in determining the isomerization mechanism. The energy barrier for the thermal cis-to-trans isomerization can be experimentally determined and then compared with theoretical calculations to validate the computational models.

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as UV-Vis absorption spectra, which can then be validated against experimental data. nih.gov The prediction of the absorption maxima (λmax) for the n→π* and π→π* transitions is a key benchmark for the accuracy of the computational methods.

For 4,4'-Bis-diethylamino-azobenzol, the strong electron-donating diethylamino groups are expected to cause a significant red-shift (bathochromic shift) of the π→π* absorption band compared to unsubstituted azobenzene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy, which reduces the HOMO-LUMO gap. The agreement between the calculated and experimental spectra provides confidence in the theoretical description of the molecule's electronic structure.

Solvent Effects and Intermolecular Interactions in 4,4'-Bis-diethylamino-azobenzol Systems

The properties and behavior of 4,4'-Bis-diethylamino-azobenzol can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the simulation.

Studies on related 'push-pull' azobenzenes have shown that solvent polarity can play a major role in the isomerization dynamics and the stability of the different isomers. dntb.gov.ua For 4,4'-Bis-diethylamino-azobenzol, the interaction between the solvent and the molecule can affect the energies of the ground and excited states, potentially altering the photoisomerization quantum yields and thermal relaxation rates. rsc.org Theoretical investigations of solvent effects are crucial for understanding the behavior of this molecule in realistic chemical environments and for designing applications where the molecule is embedded in a matrix or solution. Furthermore, in condensed phases, intermolecular interactions between azobenzene molecules can lead to the formation of aggregates, which can exhibit different photophysical properties compared to the isolated molecule. nih.gov

Advanced Spectroscopic Characterization and Photophysical Dynamics of 4,4 Bis Diethylamino Azobenzol

Ultrafast Transient Absorption and Emission Spectroscopy for Excited State Dynamics

Ultrafast spectroscopic techniques are pivotal in unraveling the complex sequence of events that follow photoexcitation in molecules like 4,4'-Bis-diethylamino-azobenzol. These methods provide real-time observation of the electronic and structural changes occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales.

Femtosecond Time-Resolved Photoisomerization Kinetics

The photoisomerization of azobenzene (B91143) derivatives is a subject of intense research, with the exact mechanism—rotation or inversion—still being debated and likely dependent on the specific substitution and environment. researchgate.netnih.gov For derivatives with strong electron-donating groups such as the diethylamino group, the excited-state dynamics are significantly altered compared to the parent azobenzene.

The photoisomerization process can be influenced by various factors including the excitation wavelength, solvent properties, and steric constraints. researchgate.netrsc.org Encapsulation in supramolecular hosts, for example, has been shown to alter excited-state lifetimes and even open up new isomerization pathways not observed in solution. rsc.org

Intersystem Crossing and Internal Conversion Pathway Elucidation

Following photoexcitation, the molecule must dissipate the absorbed energy. This occurs through a combination of radiative (fluorescence, phosphorescence) and non-radiative pathways, namely internal conversion (IC) and intersystem crossing (ISC). youtube.com Internal conversion is a transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁), while intersystem crossing involves a change in spin multiplicity (e.g., S₁ → T₁). youtube.com

For many azobenzene derivatives, the dominant non-radiative decay channel from the S₁ state is internal conversion back to the ground state (S₀), which competes with the isomerization process. The efficiency of IC can be highly dependent on the molecular structure and environment. researchgate.net Adding electron-donating or withdrawing groups can significantly alter the rates of both IC and ISC. rsc.orgresearchgate.net For example, in some quadrupolar tetraarylpyrrolo[3,2-b]pyrroles, internal conversion is the primary mechanism for non-radiative energy dissipation. rsc.orgresearchgate.net

| Process | Typical Timescale | Description |

| S₂ → S₁ Internal Conversion | < 200 fs | Rapid relaxation from the initially populated ππ* state to the lower-lying nπ* state. researchgate.net |

| Photoisomerization (trans → cis) | 100s fs - few ps | Structural change from the trans to the cis isomer, proceeding from the S₁ state. rsc.orgnih.gov |

| S₁ → S₀ Internal Conversion | ps - ns | Non-radiative decay from the first excited singlet state back to the ground state. |

| Intersystem Crossing (S₁ → T₁) | ps - ns | Transition from the singlet excited state to a triplet excited state. |

Resonance Raman Spectroscopy for Vibrational Mode Assignments and Structural Changes

Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes of a chromophore that are coupled to a specific electronic transition. stfc.ac.uk By tuning the excitation wavelength to coincide with an electronic absorption band of 4,4'-Bis-diethylamino-azobenzol, the Raman signals of the vibrational modes involved in the geometry changes upon excitation are significantly enhanced. stfc.ac.uknih.gov

This technique is particularly useful for identifying key vibrational markers associated with the azobenzene core and the diethylamino substituents. For instance, the N=N stretching vibration, a key mode in the isomerization process, would be expected to show significant enhancement when exciting into the ππ* absorption band. nih.gov Similarly, vibrations associated with the C-N bonds of the diethylamino groups and the phenyl rings would provide insight into how these substituents participate in the excited-state dynamics.

In related "push-pull" azobenzene systems, RR spectroscopy has been instrumental in tracking structural changes during photoisomerization. rsc.orgnih.gov For example, in 4-nitro-4'-dimethylamino-azobenzene, key marker modes like the NO₂ stretch and the C-N(Me)₂ stretch allowed for the separation and analysis of the dynamics of the trans and cis photoproducts. rsc.orgnih.gov A similar approach for 4,4'-Bis-diethylamino-azobenzol would be highly informative. Furthermore, combining RR spectroscopy with ultrafast techniques, such as femtosecond stimulated Raman spectroscopy (FSRS), can provide time-resolved vibrational information, offering a detailed picture of the structural evolution during the isomerization process. rsc.orgnih.gov

X-ray Crystallography and Single-Crystal Diffraction Analysis of Molecular Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comrigaku.com For 4,4'-Bis-diethylamino-azobenzol, a single-crystal X-ray diffraction analysis would reveal the precise conformation of the molecule in its crystalline form.

Key structural parameters that would be determined include the planarity of the azobenzene core, the torsion angle between the phenyl rings, and the geometry of the diethylamino groups. In many azobenzene derivatives, the molecule adopts a trans configuration in the crystal, which is generally the more thermodynamically stable isomer. However, crystal packing forces can sometimes influence the molecular geometry.

For instance, in diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), the presence of fluorine substituents leads to a non-planar conformation with a torsion angle of 17.2(3)° between the phenyl rings, which is attributed to intramolecular steric interactions. nih.govresearchgate.net In contrast, the non-fluorinated analogue is planar. nih.gov A similar analysis for 4,4'-Bis-diethylamino-azobenzol would elucidate the role of the bulky diethylamino groups in determining the solid-state conformation.

The N=N bond length is another critical parameter. In a study of various azobenzene derivatives, the N=N bond length was found to be approximately 1.252(3) Å. nih.gov The crystal structure would also provide insights into intermolecular interactions, such as π-stacking, which can influence the photophysical properties of the material in the solid state. nih.govresearchgate.net

| Crystal System | Space Group | Unit Cell Parameters | Key Torsion Angles |

| Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | Data not available for the title compound, but for a related structure, the twist between triazole and indole (B1671886) rings is 12.64°. mdpi.com |

| Monoclinic | P2₁ | a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, β = 93.243(2)° | Data not available for the title compound, but for a related structure, the twist angles between indole and triazole rings are in the range of 4.94–7.22°. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Studies for Solution and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For 4,4'-Bis-diethylamino-azobenzol, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

In solution, NMR can be used to confirm the trans and cis isomers and to study the kinetics of thermal back-isomerization from the less stable cis form to the trans form. The chemical shifts of the protons and carbons in the phenyl rings and the diethylamino groups would be sensitive to the isomerization state. For example, in azobenzene-tethered DNA, distinct NOEs (Nuclear Overhauser Effects) were observed between the azobenzene protons and the adjacent base pairs, confirming the intercalation of the trans-azobenzene. nih.gov

Solid-state NMR (ssNMR) can provide complementary information to X-ray crystallography, especially for materials that are not amenable to single-crystal growth. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples. For azo dyes, ssNMR has been used to study the tautomeric equilibrium between the azo and hydrazone forms. rsc.org For 4,4'-Bis-diethylamino-azobenzol, ssNMR could be used to probe the molecular conformation and packing in the solid state and to study any dynamic processes that may be occurring.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives of 4,4'-Bis-diethylamino-azobenzol

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. While 4,4'-Bis-diethylamino-azobenzol itself is achiral, the introduction of chiral substituents would make it amenable to study by CD and ORD.

The azobenzene chromophore can act as a reporter for the chirality of the substituents. The CD spectrum would show characteristic bands corresponding to the electronic transitions of the azobenzene core, and the signs and magnitudes of these bands would be dependent on the absolute configuration of the chiral centers. This has been demonstrated for azobenzene derivatives tethered to chiral biomolecules like DNA, where the CD signal of the azobenzene moiety is used to probe the conformation of the DNA duplex. nih.gov

Magnetic Circular Dichroism (MCD) is a related technique that can be applied to both chiral and achiral molecules. MCD spectra of azobenzene and its p-amino and p-nitro derivatives have been reported, providing insights into the electronic transitions. rsc.org Such studies on chiral derivatives of 4,4'-Bis-diethylamino-azobenzol could provide a deeper understanding of the electronic structure and how it is perturbed by the chiral environment.

Photochemical Mechanisms and Energy Transduction in 4,4 Bis Diethylamino Azobenzol Systems

Detailed Photoisomerization Mechanisms (n→π vs. π→π Transitions)**

The photoisomerization of azobenzene (B91143) and its derivatives can be initiated by excitation into one of two main electronic absorption bands: a low-intensity band in the visible region corresponding to the n→π* transition and a high-intensity band in the ultraviolet (UV) region corresponding to the π→π* transition. chemicalbook.com The mechanism of isomerization, whether it proceeds via a rotation around the N=N double bond or an in-plane inversion of one of the nitrogen atoms, is dependent on which electronic state is initially populated.

For 'push-pull' and 'push-push' azobenzenes like 4,4'-Bis-diethylamino-azobenzol, the substitution pattern plays a crucial role. The electron-donating diethylamino groups increase the energy of the π orbitals and can lead to a red shift of the π→π* absorption band, causing it to overlap with the n→π* band. acs.orgnih.gov This overlap can alter the photoisomerization properties.

n→π Transition:* Excitation to the S1 state (n→π) is generally believed to favor an inversion mechanism for the trans-to-cis isomerization. However, for some substituted azobenzenes, a rotational pathway is also considered. In the case of p-aminoazobenzene, a related compound, the isomerization upon n→π excitation is suggested to proceed via a mechanism where the initial rotation of the N2 moiety triggers the rotation of the phenyl rings. rsc.org

π→π Transition:* Excitation to the S2 state (π→π) is typically associated with a rotational mechanism. nih.govcapes.gov.br Following excitation, the molecule is believed to rapidly decay to the S1 state, from where the isomerization occurs. chemicalbook.com In push-pull substituted azobenzenes, the stabilization of the bright ππ state can lead to more efficient isomerization through torsional pathways. nih.govcapes.gov.br

A study on the thermal cis-to-trans isomerization of 4,4'-bis(diethylamino)azobenzene in various solvents provided evidence that this process occurs through a coplanar inversion transition state. rsc.org This suggests that the inversion pathway is a key mechanistic feature for this class of compounds. The isomerization mechanism can also be influenced by the solvent environment. In polar solvents, a rotation-assisted inversion mechanism has been proposed for some push-pull azobenzenes, where the polarity of the solvent can favor a rotational pathway for the thermal cis-to-trans relaxation. acs.org

| Transition | Proposed Mechanism | Influencing Factors |

| n→π | Inversion / Rotation-assisted inversion | Substituent effects, solvent polarity |

| π→π | Rotation (Torsion) | Substituent effects, solvent polarity |

| Thermal cis-to-trans | Inversion | Solvent polarity, pressure rsc.org |

Quantum Yield Determinations and Factors Influencing Photostability

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the process, representing the number of molecules that isomerize per photon absorbed. For azobenzene derivatives, the quantum yield is dependent on the excitation wavelength, the nature of the substituents, and the surrounding environment.

Factors Influencing Photostability:

The photostability of azobenzene derivatives refers to their ability to withstand multiple photoisomerization cycles without undergoing irreversible chemical degradation.

Substituent Effects: The nature of the substituents on the azobenzene core can significantly impact photostability. While some substitutions can enhance photochemical stability, others may introduce pathways for photodegradation. mdpi.com For instance, in some cases, alternating cycles of irradiation can lead to a gradual decrease in both the E and Z absorption intensities, suggesting a competitive photodegradation process. mdpi.com

Environmental Factors: The presence of oxygen and the polarity of the solvent can influence the photodegradation of azobenzene compounds. acs.org Protonation of the azo group, which can be influenced by pH, can also affect the photostability, with some azonium species being prone to degradation upon irradiation. acs.org

Aggregation: The state of aggregation can affect photostability. In some systems, aggregation can lead to a decrease in the rate of photodegradation.

| Factor | Influence on Quantum Yield & Photostability |

| Substituents | Electron-donating groups can increase isomerization efficiency. Can also introduce photodegradation pathways. oup.commdpi.com |

| Excitation Wavelength | Quantum yields are wavelength-dependent. nih.gov |

| Solvent Polarity | Can influence the rates of isomerization and thermal relaxation, thereby affecting the photostationary state. nih.gov |

| pH | Can lead to protonation of the azo group, affecting isomerization rates and photostability. acs.orgacs.org |

| Oxygen | Can participate in photodegradation reactions. acs.org |

Multi-Stimuli Responsive Photochemistry and Reversibility Studies

The photochemical behavior of 4,4'-Bis-diethylamino-azobenzol can be influenced by multiple external stimuli, making it a multi-responsive system. The reversibility of the trans↔cis isomerization is a key feature for its application as a molecular switch.

Light: The primary stimulus is light. Irradiation with UV or visible light, depending on the absorption spectra of the trans and cis isomers, can drive the isomerization in either direction. chemicalbook.com For many push-pull and push-push systems, the absorption bands are red-shifted, allowing for the use of visible light for switching. acs.org

pH: The diethylamino groups in 4,4'-Bis-diethylamino-azobenzol can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, affecting its absorption spectrum and isomerization kinetics. Studies on other aminoazobenzenes have shown that the thermal cis-to-trans isomerization rates can be significantly accelerated in acidic aqueous solutions. acs.org This pH-dependent behavior provides an additional layer of control over the switching process.

Solvent Polarity: The polarity of the solvent can have a profound effect on the photochemical and photophysical pathways. nih.gov For some push-pull azobenzenes, a change in solvent polarity can switch the dominant excited-state deactivation pathway from photoisomerization in nonpolar solvents to a twisted intramolecular charge transfer (TICT) state in polar solvents, which can lead to fluorescence instead of isomerization. nih.gov The thermal cis-to-trans isomerization of 4,4'-bis(diethylamino)azobenzene has been shown to be influenced by solvent polarity. rsc.org

The reversibility of the photoisomerization process is crucial for applications. Symmetrical azobenzene derivatives have been shown to exhibit good photochromic reversibility in solution. mdpi.com The thermal back-reaction from the metastable cis isomer to the stable trans isomer occurs spontaneously in the dark, with the rate being highly dependent on the substituents and the environment.

| Stimulus | Effect on 4,4'-Bis-diethylamino-azobenzol Systems |

| Light | Induces reversible trans↔cis isomerization. |

| pH | Protonation of amino groups can alter absorption spectra and accelerate thermal relaxation rates. acs.org |

| Solvent Polarity | Can influence isomerization mechanism, rates, and potentially switch between photoisomerization and fluorescence pathways. rsc.orgnih.gov |

Energy Transfer and Electron Transfer Processes in Aggregated 4,4'-Bis-diethylamino-azobenzol Architectures

When 4,4'-Bis-diethylamino-azobenzol molecules are in close proximity, as in aggregates or self-assembled systems, intermolecular interactions can lead to energy transfer and electron transfer processes that are not observed in dilute solutions.

Energy Transfer:

One of the primary mechanisms for energy transfer between chromophores in close proximity is Förster Resonance Energy Transfer (FRET). wikipedia.orgazom.com FRET is a non-radiative process where an excited donor chromophore transfers its energy to an acceptor chromophore through dipole-dipole coupling. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.orgazom.com

In aggregated systems of 4,4'-Bis-diethylamino-azobenzol, FRET could potentially occur between neighboring molecules. For example, a molecule that has absorbed a photon (the donor) could transfer its excitation energy to an adjacent molecule (the acceptor) before it undergoes isomerization or other de-excitation processes. The aggregation of azobenzene polymers has been shown to influence photoisomerization-induced effects. mdpi.com

Electron Transfer:

Electron transfer processes can also occur in aggregated azobenzene systems, particularly when they are interfaced with other materials or when subjected to an electric field. In self-assembled monolayers (SAMs) of azobenzene derivatives on gold electrodes, electron transfer between the azobenzene redox center and the electrode surface has been studied. capes.gov.broup.com The rate of this electron transfer can be influenced by the structure of the monolayer and the length of the alkyl spacer chains. oup.com

Upon photoexcitation, charge transfer from the chromophore to a substrate can occur. For instance, in a complex of a push-pull azobenzene with TiO2, ultrafast electron injection from the photoexcited dye into the semiconductor's conduction band was observed, which competed with the isomerization process. nih.gov While direct studies on electron transfer in simple aggregates of 4,4'-Bis-diethylamino-azobenzol are scarce, it is plausible that photoinduced electron transfer could occur between adjacent molecules in an aggregate, especially given the electron-rich nature of the diethylamino groups. Such processes would be highly dependent on the packing and orientation of the molecules within the aggregate.

| Process | Description in Aggregated Systems | Potential Consequences |

| Energy Transfer (FRET) | Non-radiative transfer of excitation energy between neighboring molecules. wikipedia.org | Can influence the overall quantum yield of photoisomerization by providing an alternative de-excitation pathway. May lead to collective switching behavior. |

| Electron Transfer | Transfer of an electron from an excited molecule to an adjacent molecule or a substrate. | Can lead to the formation of radical ion pairs, altering the photochemical reaction pathway and potentially inhibiting isomerization. nih.gov |

Electrochemistry and Redox Behavior of 4,4 Bis Diethylamino Azobenzol

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of 4,4'-Bis-diethylamino-azobenzol is characterized by a reversible two-electron oxidation process. This transformation involves the removal of two electrons from the molecule to form a stable, dicationic species. Spectro-electrochemical measurements have provided evidence for the formation of a radical cation as an intermediate in this process. rsc.org

The oxidation mechanism can be summarized as follows:

First One-Electron Oxidation: The initial step involves the removal of one electron from the neutral molecule to form a radical cation. This species is relatively short-lived.

Second One-Electron Oxidation: The radical cation rapidly undergoes a second one-electron oxidation to yield the final, stable dicationic product.

This two-electron oxidation results in a significant structural and electronic rearrangement within the molecule, leading to the formation of a quinoidal structure. rsc.org The stability of this oxidized form is a key feature of para-amino-substituted azobenzenes.

In contrast to the well-defined oxidation, the reduction of azobenzene (B91143) derivatives typically involves the azo group (-N=N-). However, for 4,4'-Bis-diethylamino-azobenzol, the focus of electrochemical studies has been predominantly on its oxidation due to the unique stability of the resulting oxidized species.

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful technique to probe the redox processes of 4,4'-Bis-diethylamino-azobenzol. A typical cyclic voltammogram would exhibit a reversible wave corresponding to the two-electron oxidation process. The diethylamino groups, being strong electron-donating groups, are expected to lower the oxidation potential of the molecule compared to unsubstituted azobenzene or even 4,4'-diaminoazobenzene.

Representative Cyclic Voltammetry Data for a Related Diaminoazobenzene Derivative

| Parameter | Value |

| First Anodic Peak Potential (Epa1) | ~0.4 V (vs. Ag/AgCl) |

| First Cathodic Peak Potential (Epc1) | ~0.3 V (vs. Ag/AgCl) |

| Second Anodic Peak Potential (Epa2) | ~0.8 V (vs. Ag/AgCl) |

| Second Cathodic Peak Potential (Epc2) | ~0.7 V (vs. Ag/AgCl) |

Note: These are estimated values based on published data for similar compounds and are for illustrative purposes. The exact potentials for 4,4'-Bis-diethylamino-azobenzol will vary depending on the experimental conditions such as solvent, electrolyte, and scan rate.

Chronoamperometry, a technique where the potential is stepped to a value where oxidation or reduction occurs and the resulting current is measured as a function of time, can also be employed. For the oxidation of 4,4'-Bis-diethylamino-azobenzol, a potential step to a value more positive than the oxidation potential would result in a current that decays over time as the concentration of the neutral species at the electrode surface is depleted. The shape of the current-time transient would follow the Cottrell equation for a diffusion-controlled process.

Mechanistic Insights into Electrochromic Properties and Charge Transfer

The electrochemical oxidation of 4,4'-Bis-diethylamino-azobenzol is accompanied by a dramatic change in its optical properties, a phenomenon known as electrochromism. The neutral form of the compound is typically colored, and upon oxidation to the dicationic quinoidal state, a significant color change is observed. This is due to the alteration of the electronic structure and the nature of the electronic transitions.

The charge transfer process during oxidation is intramolecular in nature. The removal of electrons is centered on the electron-rich amino groups and the azobenzene core, leading to the formation of the quinoidal structure. Crystallographic studies of the oxidized species of a similar compound, 4,4'-diethylamino azobenzene, have confirmed this quinoidal geometry, characterized by a lengthening of the N-N bond and a shortening of the C-N bonds, along with bond length alternation in the phenyl rings, indicative of a loss of aromaticity. rsc.org

This structural change results in a modification of the molecular orbitals involved in the electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are altered, leading to a shift in the absorption spectrum and thus the observed color. The electrochromic switching is reversible, and the original color can be restored upon electrochemical reduction back to the neutral state.

Correlation between Electronic Structure and Electrochemical Activity

The electrochemical activity of 4,4'-Bis-diethylamino-azobenzol is intrinsically linked to its electronic structure. The presence of the two diethylamino groups, which are strong π-donors, significantly raises the energy of the HOMO. A higher HOMO energy facilitates the removal of electrons, resulting in a lower oxidation potential.

Computational studies on substituted azobenzenes have shown that the introduction of electron-donating groups at the para-positions leads to a decrease in the HOMO-LUMO gap. sciencepublishinggroup.comnih.gov This smaller energy gap is consistent with the observed red-shift in the absorption spectrum and the ease of oxidation.

The stability of the oxidized quinoidal form can also be rationalized by considering the electronic structure. The positive charges in the dication are delocalized over the entire conjugated system, which includes the nitrogen atoms of the former amino groups and the phenyl rings. This extensive charge delocalization contributes to the thermodynamic stability of the oxidized species.

The relationship between the electronic structure and electrochemical activity can be summarized in the following table:

| Electronic Structure Feature | Influence on Electrochemical Activity |

| High HOMO Energy Level | Lower oxidation potential, easier removal of electrons. |

| Electron-Donating Diethylamino Groups | Increase electron density, stabilize the oxidized state. |

| Extended π-Conjugation in the Quinoidal Form | Delocalization of positive charge, enhanced stability of the dication. |

In essence, the diethylamino substituents play a crucial role in tuning the electronic properties of the azobenzene core, making 4,4'-Bis-diethylamino-azobenzol a readily oxidizable molecule with interesting and potentially useful electrochromic properties.

Supramolecular Chemistry and Self Assembly of 4,4 Bis Diethylamino Azobenzol Architectures

Non-Covalent Interactions Directing Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of 4,4'-Bis-diathylamino-azobenzol and related azobenzene (B91143) derivatives is orchestrated by a symphony of non-covalent interactions. These forces, though individually weak, collectively dictate the formation of stable and ordered supramolecular structures. Key among these are hydrogen bonding and π-π stacking.

Hydrogen Bonding: While this compound itself does not possess strong hydrogen bond donor groups, it can be readily functionalized to incorporate moieties capable of forming hydrogen bonds. For instance, the introduction of amide or carboxylic acid groups allows for the formation of robust intermolecular hydrogen bonds, which can drive the assembly process. chemistryviews.org In peptide-based systems containing azobenzene units, hydrogen bonding is a primary driving force for gelation. chemistryviews.org Similarly, the incorporation of ureidopyrimidinone (UPy) motifs, known for their strong quadruple hydrogen bonding, into an azobenzene-containing monomer leads to the formation of supramolecular polymers. rsc.org

π-π Stacking: The aromatic nature of the azobenzene core makes it highly susceptible to π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. nih.gov The planar trans-isomer of azobenzene is particularly well-suited for efficient π-π stacking, which often leads to the formation of H-type aggregates. nih.gov In the self-assembly of fluorene-azobenzene co-oligomers, a decrease in the UV-vis absorption intensity corresponding to the π–π* transition of trans-azobenzene provides evidence for intermolecular π–π stacking. nih.gov Molecular dynamics simulations have shown that π-π stacking of azobenzene side chains can significantly influence the properties of polymers, such as thermal conductivity. rsc.org The strength of these interactions can be tuned by introducing substituents on the azobenzene rings. Bulky substituents can hinder close packing and alter the stacking arrangement. nih.gov

Other Non-Covalent Interactions:

Hydrophobic Interactions: In aqueous environments, the hydrophobic nature of the azobenzene core drives molecules to aggregate, minimizing their contact with water molecules. This is a crucial factor in the self-assembly of amphiphilic azobenzene derivatives. rsc.orgrsc.org

Ion-Dipole and Electrostatic Interactions: The introduction of charged groups into azobenzene derivatives can lead to strong electrostatic interactions, which can be used to direct self-assembly. For example, the interaction between cationic azobenzene derivatives and anionic polymers like alginate can lead to the formation of hydrogels. mdpi.com

| Interaction Type | Role in Self-Assembly of Azobenzene Derivatives | References |

| Hydrogen Bonding | Directs the formation of ordered structures, particularly in functionalized azobenzene systems like peptides and UPy-containing monomers. | chemistryviews.orgrsc.org |

| π-π Stacking | A primary driving force for the aggregation of the aromatic azobenzene cores, often leading to H-type aggregates. | nih.govnih.gov |

| Van der Waals Forces | Contribute to the overall stability of the assembled structures. | nih.gov |

| Hydrophobic Interactions | Crucial for self-assembly in aqueous media, driving the aggregation of hydrophobic azobenzene moieties. | rsc.orgrsc.org |

| Electrostatic Interactions | Enable the formation of complex structures through attractions between charged azobenzene derivatives and other molecules. | mdpi.com |

Hierarchical Self-Assembly in Solution and at Interfaces

Hierarchical self-assembly is a powerful strategy for creating complex and functional materials, where molecules first assemble into primary structures, which then organize into larger, more intricate architectures. Azobenzene derivatives, including this compound, are excellent candidates for hierarchical self-assembly due to their tunable non-covalent interactions and photo-responsive nature.

In solution, the process often begins with the formation of simple aggregates, such as micelles or nanofibers, driven by a combination of hydrogen bonding, π-π stacking, and solvophobic effects. For instance, azobenzene-terminated collagen model peptides have been shown to self-assemble into triple helices, which then further organize into diverse morphologies like nanofibers, rod-like micelles, and even toroidal structures, depending on the length of the peptide segment. rsc.orgrsc.org Similarly, foldable azobenzene dyads can first form nanotoroids through intramolecular folding and then stack to form nanotubes. acs.org

The self-assembly process can be influenced by various factors, including the molecular structure of the azobenzene derivative, solvent composition, and temperature. The introduction of different functional groups can dramatically alter the resulting morphology. For example, attaching a hydrophilic spacer to an azobenzene-peptide conjugate can lead to the formation of bilayer vesicles instead of nanofibers. rsc.org

At interfaces, the self-assembly of azobenzene derivatives can lead to the formation of highly ordered monolayers. Azobenzenealkanethiols, for instance, can form dense self-assembled monolayers (SAMs) on gold surfaces. researchgate.net The orientation of the azobenzene units within these monolayers can be controlled by the length of the alkyl chain, and their photo-responsive properties can be harnessed for applications such as photoswitchable surfaces. researchgate.net

The following table summarizes the hierarchical self-assembly of various azobenzene-containing systems:

| System | Primary Structure | Secondary/Hierarchical Structure | Driving Forces | Reference |

| Azo-(GPO)n peptides | Triple helices | Nanofibers, rod-like micelles, toroids | Hydrophobic interactions, π-π stacking | rsc.orgrsc.org |

| Foldable Azobenzene Dyads | Intramolecularly folded structures | Nanotoroids, nanotubes | Asymmetric intramolecular folding | acs.org |

| Azobenzenealkanethiols | - | Self-assembled monolayers (SAMs) on gold | Thiol-gold interaction, van der Waals forces | researchgate.net |

| Fluorene-azobenzene co-oligomers | - | Nanofibers | π-π stacking, hydrophobic interactions | nih.gov |

Photo-Responsive Supramolecular Gels and Polymers: Mechanistic Understanding

A key feature of azobenzene-containing supramolecular systems is their ability to respond to light. This photo-responsiveness stems from the reversible trans-cis isomerization of the azobenzene moiety upon irradiation with light of specific wavelengths. The trans isomer is generally more stable and has a planar structure, while the cis isomer is less stable and has a bent conformation. This change in molecular geometry at the nanoscale can be amplified to induce macroscopic changes in the properties of the material, such as a transition from a gel to a sol state.

Supramolecular Gels: Supramolecular gels are formed through the self-assembly of low-molecular-weight gelators into a three-dimensional network that entraps a large amount of solvent. When azobenzene derivatives are used as gelators, the gel-sol transition can be triggered by light. nih.gov In the trans state, the azobenzene molecules can effectively self-assemble through π-π stacking and other non-covalent interactions to form the gel network. chemistryviews.orgnih.gov Upon irradiation with UV light, the trans-to-cis isomerization disrupts this ordered packing, leading to the disassembly of the network and the collapse of the gel into a solution (sol). nih.govnih.gov This process is often reversible; irradiation with visible light can induce the cis-to-trans back-isomerization, leading to the reformation of the gel. nih.gov

The efficiency of the photo-induced gel-sol transition depends on several factors, including the structure of the gelator, the solvent, and the concentration. For instance, in some systems, only an incomplete trans-to-cis conversion is necessary to trigger the transition. nih.gov

Supramolecular Polymers: Similar to gels, the properties of supramolecular polymers can also be controlled by light. Supramolecular polymers are formed by the reversible linking of monomers through non-covalent interactions. When an azobenzene unit is incorporated into the monomer, the polymerization process can be switched on and off with light. rsc.org For example, a monomer containing both an azobenzene unit and a quadruple hydrogen-bonding motif can self-assemble into a linear supramolecular polymer in its trans form. rsc.org Upon UV irradiation, the resulting cis isomer may still form a supramolecular polymer, but with a lower degree of polymerization. rsc.org This change in polymer length can lead to significant changes in the material's viscosity and other properties.

The photo-isomerization process in these systems can be monitored using UV-Vis spectroscopy, where the characteristic absorption bands of the trans and cis isomers can be observed. mdpi.com The trans isomer typically shows a strong π-π* transition band around 320-360 nm and a weaker n-π* transition band around 450 nm. nih.govmdpi.com Upon isomerization to the cis form, the intensity of the π-π* band decreases, while the n-π* band intensity increases. mdpi.com

Host-Guest Interactions and Complexation Chemistry with 4,4'-Bis-diethylamino-azobenzol

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The photochromic nature of azobenzene derivatives like this compound makes them intriguing guests for various host molecules, enabling the development of photo-switchable host-guest systems.

Cyclodextrins (CDs): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for hydrophobic guest molecules in aqueous solutions. thno.org The complexation of azobenzene derivatives with CDs is a well-studied phenomenon. The more stable and linear trans-azobenzene typically forms a stable inclusion complex with α-cyclodextrin (α-CD). nih.gov In contrast, the bent cis-azobenzene is too bulky to fit into the α-CD cavity, leading to its expulsion upon photoisomerization. This reversible binding and unbinding can be harnessed for various applications, such as the controlled release of guest molecules.

Interestingly, the selectivity of CDs for different azobenzene isomers can be reversed by modifying the azobenzene structure. For example, a fluoro-substituted azobenzene derivative has been shown to form a more stable complex with the cis isomer than the trans isomer when using β-cyclodextrin (β-CD) as the host. rsc.org Similarly, a tetra-ortho-isopropoxy-substituted azobenzene forms a stronger complex with γ-cyclodextrin (γ-CD) in its cis form. nih.gov

Pillararenes: Pillararenes are a newer class of macrocyclic hosts with a pillar-shaped architecture. Cationic pillararenes have shown promise in binding homoserine lactones, which are signaling molecules in bacteria. aalto.fi While specific studies on the complexation of this compound with pillararenes are not prevalent, the general principles of host-guest chemistry suggest that the hydrophobic cavity of pillararenes could accommodate the azobenzene core. The binding affinity could be modulated by the photoisomerization of the azobenzene guest.

Other Host Systems: The ability of azobenzene to act as a guest is not limited to CDs and pillararenes. The photoisomerization of an azobenzene guest can be controlled by its inclusion in a divalent pseudo acs.orgrotaxane complex, where the host's ability to bind the guest is modulated by pH. rsc.org

The following table provides a summary of host-guest interactions involving azobenzene derivatives:

| Host Molecule | Guest Isomer Preference | Photo-switching Behavior | Reference |

| α-Cyclodextrin (α-CD) | trans-azobenzene | UV light triggers trans to cis isomerization, leading to guest release. | nih.gov |

| β-Cyclodextrin (β-CD) with fluoro-substituted azobenzene | cis-azobenzene | Opposite to the conventional azobenzene/β-CD system. | rsc.org |

| γ-Cyclodextrin (γ-CD) with tetra-ortho-isopropoxy-substituted azobenzene | cis-azobenzene | Green light responsive system. | nih.gov |

| Divalent pseudo acs.orgrotaxane | trans-azobenzene | Photoisomerization is gated by the host-guest interaction, which is pH-dependent. | rsc.org |

Environmental Transformations and Degradation Pathways of 4,4 Bis Diethylamino Azobenzol

Photocatalytic Degradation Mechanisms and Intermediate Product Identification

Photocatalytic degradation is a widely studied method for the remediation of dye-contaminated water. researcher.life This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon activation by light, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). acs.orgnih.gov These radicals can attack the azo dye molecule, leading to its degradation. The degradation of azo dyes often proceeds through oxidation, dealkylation, and cleavage of the azo linkage. mdpi.com However, specific studies identifying the intermediate products formed during the photocatalytic degradation of 4,4'-Bis-diethylamino-azobenzol are not available.

Advanced Oxidation Processes (AOPs) for Decontamination: Mechanistic Studies

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govresearchgate.net Common AOPs include ozonation, Fenton and photo-Fenton processes, and UV/H2O2 systems. nih.govatlantis-press.com These methods have proven effective in decolorizing and mineralizing various azo dyes. nih.govresearchgate.net The high reactivity of hydroxyl radicals allows for the oxidation of complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide, water, and inorganic ions. atlantis-press.com Mechanistic studies for AOPs on specific azo dyes exist, but none were found for 4,4'-Bis-diethylamino-azobenzol.

Biodegradation and Biotransformation Pathways in Environmental Matrices

Biodegradation offers an environmentally friendly approach to dye removal. ijert.orgijert.org Many microorganisms, including bacteria, fungi, and algae, are capable of degrading azo dyes under certain conditions. mdpi.comnih.govnih.gov The initial step in the bacterial degradation of azo dyes is typically the reductive cleavage of the azo bond, which leads to the formation of aromatic amines. mdpi.com This process often occurs under anaerobic conditions. Subsequently, these aromatic amines can be further degraded, usually under aerobic conditions. mdpi.com While the general mechanisms of azo dye biodegradation are understood, the specific microorganisms and enzymatic pathways involved in the biotransformation of 4,4'-Bis-diethylamino-azobenzol in different environmental matrices like soil and water have not been documented in the available literature.

Kinetic Studies of Environmental Fate and Persistence

Kinetic studies are crucial for understanding the persistence and fate of chemicals in the environment. europa.eu Such studies for azo dyes often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. acs.orgnih.govscispace.com The half-life (t1/2) of a compound, which is the time required for its concentration to decrease by half, is a key parameter derived from kinetic studies. The persistence of azo dyes in the environment is influenced by factors such as pH, temperature, and the presence of other substances. nih.gov However, specific kinetic data and half-life values for the environmental degradation of 4,4'-Bis-diethylamino-azobenzol under various conditions are not available in the reviewed literature.

Advanced Material Integration Based on Fundamental Chemical Principles of 4,4 Bis Diethylamino Azobenzol

Principles of Photo-Responsive Polymer Design and Integration

The design of photo-responsive polymers incorporating 4,4'-Bis-diethylamino-azobenzene hinges on the principle of harnessing the reversible trans-cis isomerization of the azobenzene (B91143) moiety upon light irradiation. The more stable, elongated trans isomer absorbs UV light, converting to the less stable, bent cis isomer. This process can be reversed by irradiation with visible light or through thermal relaxation. The integration of 4,4'-Bis-diethylamino-azobenzene into polymer architectures can be achieved through several strategies, each imparting distinct photo-responsive characteristics to the final material.

Covalent Integration:

Side-Chain Polymers: Grafting 4,4'-Bis-diethylamino-azobenzene as a pendant group offers a higher density of photochromic units. This arrangement often results in more pronounced macroscopic responses, such as photo-induced bending or contraction, as the isomerization of the side chains collectively influences the polymer matrix.

Non-Covalent Integration (Doping):

In this approach, 4,4'-Bis-diethylamino-azobenzene is physically dispersed within a polymer matrix. The photo-response is generated by the interaction between the guest azobenzene molecules and the host polymer chains. The efficiency of this method is highly dependent on the compatibility and intermolecular interactions between the two components.

The choice of polymer matrix is crucial and is dictated by the desired application. For instance, liquid crystalline polymers can amplify the molecular motion of the azobenzene units, leading to large-scale, ordered mechanical responses. In contrast, amorphous polymers offer a more flexible environment, which can be advantageous for applications requiring reversible changes in properties like surface wettability.

Mechanistic Understanding of Photo-Mechanical Responses in Doped Materials

The photo-mechanical response in materials doped with 4,4'-Bis-diethylamino-azobenzene is a direct consequence of the molecular-level isomerization being translated into a macroscopic mechanical deformation. The underlying mechanism involves a complex interplay of photochemical and photophysical processes within the polymer matrix.

Upon absorption of polarized light, the 4,4'-Bis-diethylamino-azobenzene molecules preferentially undergo trans-cis isomerization if their transition dipole moment is aligned with the polarization direction of the light. This selective isomerization leads to an anisotropic distribution of the cis and trans isomers within the material. The accumulation of the bent cis isomers generates internal stress, causing the polymer to deform. The direction of this deformation is typically perpendicular to the polarization of the incident light.

The magnitude and speed of the photo-mechanical response are influenced by several factors:

Concentration of the Dopant: Higher concentrations of 4,4'-Bis-diethylamino-azobenzene generally lead to a more pronounced mechanical response, up to a point where aggregation may occur, hindering efficient isomerization.

Polymer Matrix Properties: The glass transition temperature (Tg), modulus, and free volume of the host polymer significantly impact the mobility of the azobenzene molecules and the efficiency of the force transduction from the molecular to the macroscopic level. Polymers with a lower Tg and higher free volume generally exhibit a faster and larger photo-mechanical response.

Light Intensity and Wavelength: The rate of isomerization and the steady-state concentration of the cis isomer are directly dependent on the intensity and wavelength of the irradiating light.

| Parameter | Influence on Photo-Mechanical Response |

| Dopant Concentration | Higher concentration generally enhances the response, but can lead to aggregation. |

| Polymer Glass Transition (Tg) | Lower Tg facilitates molecular motion, leading to a faster and larger response. |

| Polymer Modulus | A lower modulus allows for easier deformation of the material. |

| Free Volume | Higher free volume provides more space for isomerization, improving efficiency. |

| Light Intensity | Higher intensity increases the rate of isomerization. |

| Light Wavelength | Must match the absorption spectrum of the trans isomer for efficient isomerization. |

4,4'-Bis-diethylamino-azobenzene in Hybrid Materials: Interfacial Chemistry and Performance Correlation

Hybrid materials that incorporate 4,4'-Bis-diethylamino-azobenzene with other components, such as nanoparticles or other polymers, offer a pathway to multifunctional materials with tailored properties. The performance of these hybrid systems is critically dependent on the chemistry at the interface between the azobenzene derivative and the other material phases.

For example, in a hybrid material composed of 4,4'-Bis-diethylamino-azobenzene and silica (B1680970) nanoparticles, surface functionalization of the silica with groups that can interact with the diethylamino groups of the azobenzene can lead to a more homogeneous dispersion and enhanced photo-mechanical properties compared to a simple physical mixture.

Design Principles for Photo-Controlled Chemical Sensing Architectures

The distinct spectral changes that accompany the trans-cis isomerization of 4,4'-Bis-diethylamino-azobenzene can be exploited to design photo-controlled chemical sensors. The fundamental principle lies in modulating the interaction of the azobenzene with a target analyte through light-induced conformational changes.

Design Strategies:

Receptor-Appended Azobenzenes: A recognition element (receptor) for a specific analyte can be chemically attached to the 4,4'-Bis-diethylamino-azobenzene scaffold. The binding affinity of the receptor for the analyte can be switched "on" or "off" by photo-isomerizing the azobenzene moiety. For example, the trans isomer might have a high affinity for the analyte, while the cis isomer has a low affinity, or vice versa. The binding event can then be detected through a change in the absorption or fluorescence spectrum.

Analyte-Induced Isomerization Shift: The presence of an analyte can influence the photo-isomerization equilibrium or the thermal relaxation rate of 4,4'-Bis-diethylamino-azobenzene. By monitoring these changes in the photochromic behavior, the concentration of the analyte can be determined.

Key Design Considerations:

Analyte Selectivity: The choice of the receptor is paramount for achieving high selectivity towards the target analyte.

Signal Transduction: The change in the azobenzene's properties upon analyte binding must be easily and reliably detectable.

Reversibility: For a reusable sensor, the binding and release of the analyte, as well as the photo-isomerization process, should be fully reversible.

The table below outlines some potential design principles for photo-controlled chemical sensors based on 4,4'-Bis-diethylamino-azobenzene.

| Design Principle | Mechanism | Potential Analyte |

| Chelation-Modulated Isomerization | Analyte chelation with the azobenzene derivative alters the energy barrier for isomerization. | Metal Ions |

| Host-Guest Interaction Switching | Photo-isomerization changes the shape of a host molecule containing the azobenzene, affecting its binding to a guest analyte. | Organic Molecules |

| Surface Plasmon Resonance (SPR) Modulation | Azobenzene-functionalized nanoparticles exhibit a photo-switchable SPR signal that is further modulated by analyte binding. | Biomolecules |

By carefully designing the molecular architecture and the surrounding material environment, 4,4'-Bis-diethylamino-azobenzene can be effectively integrated into a wide range of advanced materials, paving the way for innovations in fields from soft robotics to environmental monitoring.

Future Research Directions and Emerging Paradigms in 4,4 Bis Diethylamino Azobenzol Research

Exploration of Unconventional Photo-Induced Transformations

While the reversible trans-cis isomerization is the hallmark of azobenzenes, future research is increasingly focused on exploiting light-induced changes that go beyond this simple binary switch. rsc.org This involves designing systems where photoisomerization triggers secondary, often more complex, functional responses.

A significant area of exploration is the translation of molecular conformational changes into macroscopic mechanical work. Recent studies have shown that elastomers based on an aliphatic polycarbonate terminated with an azobenzene (B91143) derivative can exhibit an unusual mechanical transformation from an elastic state (trans-rich) to a plastic state (cis-rich) upon UV irradiation. nih.govresearchgate.net This is contrary to the typical behavior of many azopolymers and suggests that stronger interactions between the cis-azobenzene end-groups and the polymer backbone lead to a higher effective crosslinking density. nih.govresearchgate.net This photo-induced mechanical change at room temperature could be harnessed for applications like non-thermally switchable adhesives. nih.govresearchgate.net

Another emerging frontier is the use of external stimuli, such as pH, to modulate the photochromic properties of azobenzenes. Research has demonstrated that the steady-state protonation of the azo-bridge in certain azobenzenes is possible with sufficiently strong acids. nih.gov This can lead to the formation of photoisomerizable azonium ions where the direction of switching is effectively reversed; for instance, visible light can be used to produce the out-of-equilibrium Z-azonium ion, eliminating the need for UV irradiation. nih.gov For a 'push-push' system like 4,4'-Bis-diethylamino-azobenzol, the high basicity of the azo-moiety due to the electron-donating diethylamino groups makes it a prime candidate for exploring such proton-coupled photoswitching. nih.gov

Future work in this area will likely focus on:

Multi-stimuli responsive systems: Designing molecules that integrate photo-responsiveness with sensitivity to other triggers like pH, temperature, or specific analytes.

Complex mechanical responses: Moving from simple elastic-plastic transitions to more sophisticated, programmable shape-memory effects in polymeric materials.

Photocatalytic applications: Investigating the potential for the excited states of 4,4'-Bis-diethylamino-azobenzol and its isomers to drive chemical reactions, such as the plasmon-driven reductive coupling of p-nitrothiophenol to 4,4′-dimercapto-azobenzene. mdpi.com

Synergistic Experimental and Computational Methodologies

The synergy between experimental synthesis and characterization and high-level computational modeling has become indispensable for advancing azobenzene research. This integrated approach allows for a deep understanding of the structure-property relationships that govern photoswitching behavior, guiding the rational design of new molecules with tailored functionalities. nih.gov

This synergy is particularly powerful in the design of multi-state photoswitches, where multiple azobenzene units are linked. nih.gov A combined experimental and theoretical analysis of azobenzene dimers has shown that the photochemical properties of the dimer are very similar to the sum of the properties of the individual azobenzene monomers. nih.govmdpi.com This insight provides a conceptual framework for designing new multi-state systems by strategically combining known substituted azobenzenes. nih.gov

The table below summarizes the application of various synergistic methodologies in azobenzene research.

Future research will benefit from even tighter integration, where computational predictions of novel 4,4'-Bis-diethylamino-azobenzol derivatives with unique spectral or kinetic properties are directly used to prioritize synthetic targets, creating a rapid design-build-test-learn cycle.

Integration with Machine Learning for Predictive Material Design and Reaction Optimization

A paradigm shift in materials discovery is the integration of machine learning (ML) with atomistic simulations and experimental data. acs.org For complex molecules like 4,4'-Bis-diethylamino-azobenzol, ML offers a pathway to navigate the vast chemical space of possible derivatives and predict their properties much faster than traditional trial-and-error experimentation or computationally expensive quantum chemistry calculations. acs.orgacs.org

Recent advances have demonstrated the power of ML in overcoming key challenges in azobenzene design. rsc.org For example, ML potentials trained on quantum chemistry data can rapidly and accurately predict the quantum yields and thermal half-lives of azobenzene derivatives. acs.org This is crucial for designing photoswitches for specific applications, such as molecular solar thermal (MOST) systems, where energy storage density and release are critical parameters. rsc.org One study introduced an ML-based workflow to predict thermal half-lives, providing evidence that thermal isomerization often proceeds through an intersystem crossing, a mechanism that had been previously overlooked. acs.org

The process typically involves:

Data Generation: Creating a dataset of azobenzene derivatives with properties calculated via quantum chemistry methods or determined experimentally. researchgate.net